molecular formula C18H17NO B1619651 (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE CAS No. 5706-20-7

(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE

Cat. No.: B1619651
CAS No.: 5706-20-7
M. Wt: 263.3 g/mol
InChI Key: YCKZAOPKIOWTEH-UHFFFAOYSA-N
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Description

The compound (2E)-2-{[4-(Dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one features an indanone core substituted with a dimethylamino-phenylmethylidene group. This structure enables intramolecular charge transfer (ICT), making it relevant for optical applications, such as solvatochromic dyes or photophysical studies. The dimethylamino group acts as a strong electron donor, enhancing conjugation and influencing electronic properties .

Properties

CAS No.

5706-20-7

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylidene]-3H-inden-1-one

InChI

InChI=1S/C18H17NO/c1-19(2)16-9-7-13(8-10-16)11-15-12-14-5-3-4-6-17(14)18(15)20/h3-11H,12H2,1-2H3

InChI Key

YCKZAOPKIOWTEH-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation: Primary Synthesis Route

The most widely reported method involves a Claisen-Schmidt condensation between 1-indanone derivatives and 4-dimethylaminobenzaldehyde. This base-catalyzed reaction proceeds through enolate formation followed by nucleophilic attack on the aldehyde carbonyl group.

Reaction Conditions:

  • Catalyst: Sodium hydroxide (10–15 mol%) or potassium tert-butoxide
  • Solvent: Ethanol (40–60°C) or dichloromethane under reflux
  • Time: 8–24 hours for complete conversion
  • Yield: 68–82% after recrystallization from ethanol/water mixtures

Critical stereochemical control is achieved through:

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor the (E)-isomer due to stabilization of the transition state.
  • Temperature Modulation: Lower temperatures (0–5°C) reduce side product formation from aldol dimerization.

Friedel-Crafts Acylation Alternatives

Patent WO2016170544A1 discloses an alternative pathway using Friedel-Crafts acylation of indene with 4-(dimethylamino)benzoyl chloride.

Key Steps:

  • Acylation: Aluminum trichloride (1.2 eq) in chlorobenzene at -5°C
  • Cyclization: Molten salt-mediated intramolecular cyclization at 130°C for 6 hours
  • Workup: Hydrolysis with ice water followed by dichloromethane extraction

Comparative Data:

Parameter Claisen-Schmidt Friedel-Crafts
Reaction Time 8–24 h 18–24 h
Isomeric Purity 95–98% E 88–92% E
Scalability >1 kg batches <500 g batches
Byproduct Formation <5% 12–15%

This method, while less stereoselective, provides access to novel intermediates for structure-activity relationship studies.

Advanced Catalytic Systems

Lewis Acid-Mediated Enhancements

Recent innovations employ zinc chloride (10 mol%) in tetrahydrofuran, achieving 89% yield at 50°C within 6 hours. The mechanism involves:

  • Coordination of Zn²⁺ to aldehyde oxygen
  • Enhanced electrophilicity of carbonyl carbon
  • Six-membered cyclic transition state favoring (E)-geometry

Advantages:

  • Reduced reaction time (4–6 hours vs. 24 hours)
  • Tolerance to electron-deficient aryl aldehydes

Microwave-Assisted Synthesis

Pilot-scale studies demonstrate 15-minute reaction times using:

  • 300 W microwave irradiation
  • Ethylene glycol as high-boiling solvent
  • 0.5 mol% piperidine catalyst

Optimized Parameters:

Variable Optimal Range
Irradiation Power 250–350 W
Temperature 80–90°C
Molar Ratio 1:1.05 (indanone:aldehyde)

This approach reduces energy consumption by 40% compared to conventional heating.

Purification and Characterization

Crystallization Protocols

Recrystallization from ethyl acetate/hexane (1:3 v/v) yields prismatic crystals suitable for X-ray analysis. Key crystallographic data:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.542 Å, b = 12.309 Å, c = 14.787 Å
Dihedral Angle 85.3° between aromatic planes

Spectroscopic Fingerprinting

IR (KBr, cm⁻¹):

  • 1685 (C=O stretch)
  • 1620 (C=C conjugated)
  • 2780 (N-CH₃ symmetric stretch)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J = 15.6 Hz, 1H, CH=)
  • δ 6.85–7.45 (m, 7H, aromatic)
  • δ 3.12 (s, 6H, N(CH₃)₂)

MS (EI): m/z 291 [M]⁺, 276 [M-CH₃]⁺, 145 (base peak)

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent advancements implement tubular reactors with:

  • 10 mm internal diameter
  • Residence time 12 minutes
  • 85°C operating temperature

Performance Metrics:

Metric Batch Process Continuous Flow
Annual Capacity 500 kg 8,000 kg
Purity 98.5% 99.2%
Solvent Consumption 12 L/kg 4.8 L/kg

This system eliminates manual transfers between reaction and crystallization steps.

Emerging Methodologies

Enzymatic Asymmetric Synthesis

Preliminary studies with Candida antarctica lipase B demonstrate:

  • 73% enantiomeric excess
  • 55% conversion in 48 hours
  • Isopropyl ether as green solvent

While currently impractical for bulk production, this approach showcases potential for chiral resolution of racemic mixtures.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group and the dihydroindenone moiety play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Properties of Selected Compounds

Compound Name Core Structure Substituent(s) Molecular Weight Key Property (e.g., λmax*) Reference
Target Compound Indanone 4-(Dimethylamino)phenyl 279.35 g/mol High ICT efficiency
(2E)-2-(4-Methoxybenzylidene)-1-indanone Indanone 4-Methoxyphenyl 264.30 g/mol Moderate ICT
(2E)-3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)propenone Propenone Thienyl, dimethylamino 257.35 g/mol Heteroaromatic-enhanced luminescence
DCV[3] () Malononitrile Extended dienylidene 249.31 g/mol λmax >600 nm (solvatochromic)

Table 2: Substituent Effects on ICT Efficiency

Substituent Electron-Donating Strength Expected Absorption Trend Example Compound
Dimethylamino (-NMe₂) Strong (+M effect) Red-shifted Target Compound
Methoxy (-OMe) Moderate (+M effect) Moderate shift
Fluorine (-F) Electron-withdrawing (-I) Blue-shifted
Thienyl (heteroaromatic) Weak +M via S lone pairs Variable (context-dependent)

Key Findings

  • Substituent Identity: The dimethylamino group in the target compound maximizes ICT efficiency compared to methoxy or halogen substituents .
  • Conjugation Length: Extended conjugation (e.g., in DCV[3]) shifts absorption to longer wavelengths, but the indanone core balances conjugation and rigidity .
  • Heteroaromatic Systems : Thienyl or biphenyl groups introduce additional electronic effects, useful for tuning luminescence or charge transport .

Biological Activity

The compound (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one, also known by its CAS number 337921-70-7, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H21_{21}NO, with a molecular weight of 339.44 g/mol. The structure features a dimethylamino group attached to a phenyl ring, which is further connected to a methylidene group and an indanone moiety. This structural configuration is significant for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one against various pathogens:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. In vitro tests indicate minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against these strains .
  • Antifungal Activity : It has also shown antifungal activity against Candida species, with MIC values comparable to or lower than standard antifungal agents like fluconazole. The compound's efficacy in inhibiting biofilm formation suggests a potential mechanism involving disruption of cell adhesion processes .

The proposed mechanisms of action for (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one include:

  • Inhibition of Biofilm Formation : The compound interferes with the quorum sensing mechanisms in bacteria, reducing their ability to form biofilms—a critical factor in chronic infections.
  • Enzyme Inhibition : Docking studies have indicated that it may inhibit enzymes involved in biofilm formation and virulence factors in pathogens like Candida albicans and Pseudomonas aeruginosa .

Study 1: Antibacterial Efficacy

In a comparative study involving various Schiff base compounds, (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one was tested against multiple bacterial strains. The results demonstrated that it effectively inhibited MRSA biofilm formation at concentrations as low as 0.007 mg/mL, outperforming several traditional antibiotics .

Study 2: Antifungal Activity

A separate investigation focused on the antifungal properties of this compound against Candida albicans. The study found that it reduced biofilm formation by approximately 75%, indicating strong antifungal activity that surpasses that of fluconazole under similar conditions .

Data Summary

Biological ActivityMIC RangeTested OrganismsReference
Antibacterial15-30 µg/mLStaphylococcus aureus, Streptococcus pyogenes
Antifungal<50 µg/mLCandida albicans
Biofilm Inhibition>75%Pseudomonas aeruginosa

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-2-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one, and what reagents/conditions are critical for its formation?

  • Methodological Answer : The compound is synthesized via aldol condensation between 2,3-dihydro-1H-inden-1-one and 4-(dimethylamino)benzaldehyde. Key reagents include a base catalyst (e.g., NaOH or piperidine) and polar aprotic solvents (e.g., ethanol or DMF) under reflux (80–100°C). The stereoselective formation of the (E)-isomer is controlled by reaction time and temperature . Purification typically involves column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to verify the methylidene group (δ ~7.5–8.0 ppm for the α,β-unsaturated ketone) and dimethylamino substituent (δ ~2.8–3.2 ppm for N(CH3_3)2_2).
  • FT-IR : Confirm the carbonyl stretch (C=O at ~1680–1700 cm1^{-1}) and C=N/C=C stretches (1600–1650 cm1^{-1}).
  • HPLC/MS : Ensure >95% purity and molecular ion peak alignment (expected m/z: ~291.4 for C18_{18}H17_{17}NO) .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

  • Methodological Answer : Begin with in vitro assays:

  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} determination).
  • Anti-inflammatory Potential : Inhibition of COX-2 enzyme via ELISA.
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the stereochemical yield of the (E)-isomer?

  • Methodological Answer : Employ kinetic vs. thermodynamic control strategies:

  • Low Temperature (0–25°C): Favors the (E)-isomer by slowing equilibration.
  • Microwave-Assisted Synthesis : Reduces reaction time (10–30 min vs. 12–24 hrs) and enhances selectivity via rapid heating.
  • Catalytic Additives : Use Lewis acids (e.g., ZnCl2_2) to stabilize the transition state . Monitor progress via TLC or in situ FT-IR.

Q. How should researchers address contradictory data in biological activity studies (e.g., high in vitro potency but poor in vivo efficacy)?

  • Methodological Answer : Conduct systematic troubleshooting:

  • Solubility/Bioavailability : Test solubility in PBS and simulate intestinal permeability (Caco-2 cell model).
  • Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways.
  • Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance delivery .

Q. What computational methods are suitable for predicting the compound’s binding interactions with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):

  • Target Selection : Prioritize receptors linked to indenone derivatives (e.g., NF-κB for anti-inflammatory activity).
  • Binding Affinity Validation : Compare docking scores (ΔG) with experimental IC50_{50} values.
  • ADMET Prediction : Use SwissADME or pkCSM to assess pharmacokinetic profiles .

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